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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD-9574-acid is a chemical compound identified as a Peroxisome Proliferator-Activated

Receptor alpha (PPARα) inhibitor. It serves as a crucial building block in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

utilize the cell's ubiquitin-proteasome system to degrade specific target proteins, offering a

novel therapeutic modality for various diseases, including cancer. These application notes

provide detailed information on the procurement of AZD-9574-acid, its chemical properties,

and representative protocols for its application in PROTAC synthesis and subsequent cellular

assays.

Supplier and Purchasing Information
The following table summarizes the currently available suppliers for AZD-9574-acid.

Researchers are advised to contact the suppliers directly for the most up-to-date pricing and

availability.
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Supplier
Catalog
Number

Purity Available Sizes Storage

Biorbyt orb2646309 Not Specified 10 mg, 50 mg -20°C

Amsbio
AMS.T88539-10-

MG
Not Specified Contact Supplier Not Specified

MedchemExpres

s
HY-160937 Not Specified Contact Supplier Not Specified

Note: It is critical to distinguish AZD-9574-acid from AZD-9574 (also known as Palacaparib).

AZD-9574 is a potent and brain-penetrant Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor.

[1][2] This document pertains specifically to AZD-9574-acid, the PPARα inhibitor.

Chemical Properties
Property Value

CAS Number 2923687-90-3

Molecular Formula C₂₀H₁₉F₂N₅O₃

Molecular Weight 415.39 g/mol

Representative Experimental Protocols
Protocol 1: Synthesis of a PROTAC using AZD-9574-acid
as a PPARα Warhead
This protocol outlines a representative synthesis of a PROTAC molecule where AZD-9574-acid
serves as the "warhead" to target PPARα. The synthesis involves coupling AZD-9574-acid to a

linker, which is then conjugated to an E3 ligase ligand (e.g., a derivative of thalidomide for

Cereblon).

Materials and Reagents:

AZD-9574-acid
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Linker with a terminal amine and a terminal reactive group (e.g., Boc-protected amino-PEG-

acid)

E3 ligase ligand with a reactive handle (e.g., Pomalidomide)

Coupling agents (e.g., HATU, HOBt)

Base (e.g., DIPEA)

Solvents (e.g., DMF, DCM)

Deprotection agent (e.g., TFA)

Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

Linker Conjugation to AZD-9574-acid:

Dissolve AZD-9574-acid (1 eq) and the Boc-protected amino-PEG-acid linker (1.1 eq) in

anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction

progress by LC-MS.

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Boc Deprotection of the Linker:

Dissolve the product from step 1 in a solution of 20% TFA in DCM.
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Stir the reaction at room temperature for 1-2 hours.

Remove the solvent under reduced pressure to obtain the amine-functionalized AZD-
9574-acid-linker conjugate.

Coupling of E3 Ligase Ligand:

In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (e.g., a

pomalidomide derivative) using HATU and DIPEA in DMF.

Add the amine-functionalized AZD-9574-acid-linker conjugate from step 2 to the activated

E3 ligase ligand solution.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

Work up the reaction as described in step 1.

Purify the final PROTAC molecule by preparative HPLC.

Characterization:

Confirm the identity and purity of the synthesized PROTAC using LC-MS, ¹H NMR, and

¹³C NMR spectroscopy.

Protocol 2: In Vitro PROTAC-mediated Degradation of
PPARα
This protocol describes a method to assess the ability of the newly synthesized PROTAC to

induce the degradation of PPARα in a relevant cell line.

Materials and Reagents:

Human cell line expressing PPARα (e.g., HepG2)

Synthesized PROTAC molecule

Cell culture medium and supplements
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DMSO (for stock solutions)

Proteasome inhibitor (e.g., MG132) as a negative control

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Primary antibodies against PPARα and a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Plate the cells at an appropriate density in a multi-well plate and allow them to adhere

overnight.

Prepare serial dilutions of the PROTAC molecule in cell culture medium. Also, prepare a

vehicle control (DMSO) and a negative control with the PROTAC and MG132.

Treat the cells with the different concentrations of the PROTAC, vehicle, and negative

control for a specified time course (e.g., 4, 8, 12, 24 hours).

Cell Lysis and Protein Quantification:

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay.
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Western Blotting:

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with the primary antibody against PPARα overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the loading control antibody.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the PPARα band intensity to the corresponding loading control band intensity.

Calculate the percentage of PPARα degradation relative to the vehicle-treated control.

Plot the percentage of degradation against the PROTAC concentration to determine the

DC₅₀ (concentration for 50% degradation).
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Caption: PPARα Inhibition by AZD-9574-acid.

Experimental Workflow
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PROTAC Synthesis and Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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